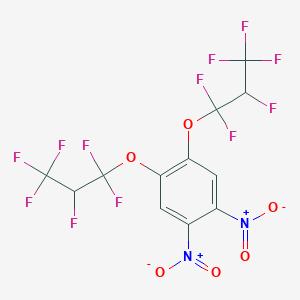
(4-Fluoro-3-nitro)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-nitro)phenyl benzoate, often referred to as 4-Fluoro-3-nitrophenyl benzoate, is a chemical compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of approximately 121°C and a boiling point of approximately 326°C. The compound consists of a benzene ring with a nitro group and a fluorine atom attached to the benzene ring. 4-Fluoro-3-nitrophenyl benzoate has been studied extensively for its biochemical and physiological effects, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitrophenyl benzoate has many scientific research applications. It can be used in the synthesis of various organic compounds, such as 4-fluoronitrophenyl esters. It can also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. Additionally, 4-fluoro-3-nitrophenyl benzoate has been used in the study of enzyme inhibition and enzyme-catalyzed reactions.
Mecanismo De Acción
4-Fluoro-3-nitrophenyl benzoate is an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. The compound binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This inhibition of enzyme activity can be used to study the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
4-Fluoro-3-nitrophenyl benzoate has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, resulting in decreased drug metabolism and increased drug bioavailability. Additionally, the compound has been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Inhibition of this enzyme may lead to increased neurotransmitter levels, which can have an effect on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-3-nitrophenyl benzoate has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care. Additionally, the compound has limited solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving 4-Fluoro-3-nitrophenyl benzoate. One direction is to further study the biochemical and physiological effects of the compound. Additionally, more research can be done to explore the potential applications of the compound in pharmaceuticals and other industries. Finally, research can be done to improve the solubility of the compound in aqueous solutions, which would make it easier to use in laboratory experiments.
Métodos De Síntesis
4-Fluoro-3-nitrophenyl benzoate can be synthesized in a two-step process. The first step involves the reaction of 4-fluoronitrobenzene with sodium hydroxide to form 4-fluoronitrophenolate. The second step involves the reaction of 4-fluoronitrophenolate with benzoic acid to form 4-fluoro-3-nitrophenyl benzoate.
Propiedades
IUPAC Name |
(4-fluoro-3-nitrophenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-6-10(8-12(11)15(17)18)19-13(16)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMCLCWCZSZBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitro)phenyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)